molecular formula C19H16Cl2NO3P B11973839 Bis(2-chlorophenyl) o-tolylphosphoramidate CAS No. 76168-12-2

Bis(2-chlorophenyl) o-tolylphosphoramidate

Cat. No.: B11973839
CAS No.: 76168-12-2
M. Wt: 408.2 g/mol
InChI Key: QOWDJFJBAJMOEN-UHFFFAOYSA-N
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Description

Bis(2-chlorophenyl) o-tolylphosphoramidate: is an organophosphorus compound with the chemical formula C19H16Cl2NO3P . This compound is known for its unique structure, which includes two chlorophenyl groups and an o-tolyl group attached to a phosphoramidate core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorophenyl) o-tolylphosphoramidate typically involves the reaction of phosphorus oxychloride with 2-chlorophenol and o-toluidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

POCl3+2C6H4ClOH+C7H9NH2C19H16Cl2NO3P+3HCl\text{POCl}_3 + 2 \text{C}_6\text{H}_4\text{ClOH} + \text{C}_7\text{H}_9\text{NH}_2 \rightarrow \text{C}_19\text{H}_16\text{Cl}_2\text{NO}_3\text{P} + 3 \text{HCl} POCl3​+2C6​H4​ClOH+C7​H9​NH2​→C1​9H1​6Cl2​NO3​P+3HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chlorophenyl) o-tolylphosphoramidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine derivatives .

Scientific Research Applications

Chemistry: Bis(2-chlorophenyl) o-tolylphosphoramidate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-cancer agent due to its ability to interfere with cellular processes.

Industry: In industrial applications, this compound is used as a flame retardant and in the production of specialty polymers .

Mechanism of Action

The mechanism of action of Bis(2-chlorophenyl) o-tolylphosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of phosphorylation processes or interference with signal transduction pathways .

Comparison with Similar Compounds

  • Bis(4-chlorophenyl) o-tolylphosphoramidate
  • Bis(2-methoxyphenyl) o-tolylphosphoramidate
  • Bis(4-methylphenyl) o-tolylphosphoramidate

Comparison: Bis(2-chlorophenyl) o-tolylphosphoramidate is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

76168-12-2

Molecular Formula

C19H16Cl2NO3P

Molecular Weight

408.2 g/mol

IUPAC Name

N-bis(2-chlorophenoxy)phosphoryl-2-methylaniline

InChI

InChI=1S/C19H16Cl2NO3P/c1-14-8-2-5-11-17(14)22-26(23,24-18-12-6-3-9-15(18)20)25-19-13-7-4-10-16(19)21/h2-13H,1H3,(H,22,23)

InChI Key

QOWDJFJBAJMOEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NP(=O)(OC2=CC=CC=C2Cl)OC3=CC=CC=C3Cl

Origin of Product

United States

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